molecular formula C19H19IN2O3 B5324139 N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide

N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide

Cat. No. B5324139
M. Wt: 450.3 g/mol
InChI Key: QIAAQEQDELDKGT-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide, also known as HPIB, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HPIB is a small molecule that belongs to the class of vinylbenzamide derivatives, which have been reported to exhibit a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various biological processes such as gene expression, cell proliferation, and pH regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been reported to exhibit anti-inflammatory and anti-oxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide in lab experiments is its high potency and selectivity towards certain enzymes. This allows for precise targeting of specific biological processes. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide. One of the potential applications of this compound is in the development of new cancer therapies. Further studies are needed to investigate the exact mechanism of action of this compound and to optimize its potency and selectivity towards cancer cells. Additionally, this compound can be explored as a potential imaging agent for various medical imaging techniques. Further research is also needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-hydroxypropyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with 2-bromo-1-phenylethylene under basic conditions to form this compound.

Scientific Research Applications

N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been extensively studied for its potential applications in various fields such as cancer therapy, imaging, and drug delivery. In cancer therapy, this compound has been reported to exhibit potent anti-tumor activity against various cancer cell lines. This compound has also been investigated as a potential imaging agent for various medical imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Additionally, this compound has been explored as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3/c20-16-10-5-4-9-15(16)18(24)22-17(19(25)21-11-6-12-23)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,25)(H,22,24)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAQEQDELDKGT-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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